molecular formula C8H14O4 B1398024 3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid CAS No. 13630-56-3

3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid

Cat. No.: B1398024
CAS No.: 13630-56-3
M. Wt: 174.19 g/mol
InChI Key: DAYGNAZGJAYJCF-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of “3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid” are not well-documented .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound and its analogs, like Ethyl(S)-2-ethoxy-3-(4-hydroxyphenyl)propionate, have been prepared via various synthetic routes, indicating the adaptability of these compounds in different chemical environments (Cai Xiao & Xie Bing, 2006).

Biochemical Interactions and Applications

  • Studies have been conducted on the acidity and complex formation of derivatives like 3-(adenine-9-yl)propionic acid and 3-(thymine-1-yl)propionic acid. These studies demonstrate the potential of these compounds in biochemical applications, such as studying interactions with biologically important metal ions (H. Hammud et al., 2015).

Pharmacological Research

  • Research has been conducted on the anti-diabetic activity of derivatives like (RS)-2-ethoxy-3-{4-[2-(4-trifluoromethanesulfonyloxy-phenyl)-ethoxy]-phenyl}-propionic acid, indicating the potential use of these compounds in developing new medications (Zhe-feng Cai et al., 2006).

  • Derivatives like 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid have been identified as antagonists for specific receptors, showing the compound's potential in drug development (J. Hutchinson et al., 2003).

Other Applications

  • The compound and its derivatives have been used in studies related to enzymatic hydrolysis processes, indicating their role in industrial applications (H. Deussen et al., 2003).

  • Research on the oxidation of alcohols like 1-propanol to propionic acid using catalysts based on derivatives of 3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid highlights its potential in green chemistry applications (Minxue Liu et al., 2021).

Mechanism of Action

The mechanism of action of “3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid” is not clear due to the lack of available information .

Safety and Hazards

The safety and hazards associated with “3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid” are not known due to the lack of available data .

Properties

IUPAC Name

3-(2-prop-2-enoxyethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-2-4-11-6-7-12-5-3-8(9)10/h2H,1,3-7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYGNAZGJAYJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101257330
Record name 3-[2-(2-Propen-1-yloxy)ethoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13630-56-3
Record name 3-[2-(2-Propen-1-yloxy)ethoxy]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13630-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(2-Propen-1-yloxy)ethoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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